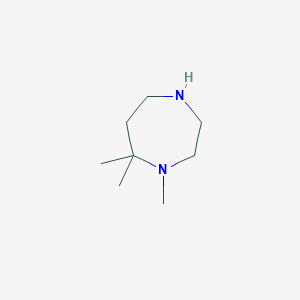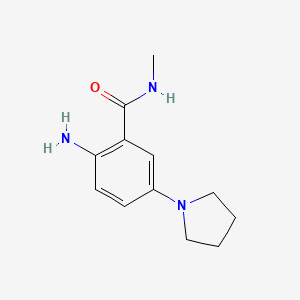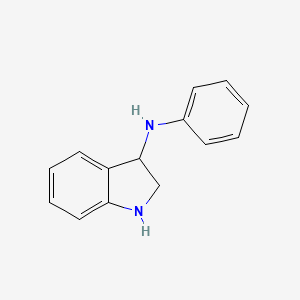![molecular formula C10H10ClN3O2 B1382091 ethyl 6-chloro-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate CAS No. 1429171-52-7](/img/structure/B1382091.png)
ethyl 6-chloro-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate
Übersicht
Beschreibung
Ethyl 6-chloro-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is a chemical compound with the molecular formula C10H10ClN3O2 . It is a member of the 1H-pyrazolo[3,4-b]pyridines group of heterocyclic compounds, which are known for their diverse substituent patterns and potential for various biological activities .
Synthesis Analysis
The synthesis of 1H-pyrazolo[3,4-b]pyridines, including this compound, often involves starting from a preformed pyrazole or pyridine . For example, one study investigated the synthesis of a similar compound using 6-amino-3-methyl-1,4-diphenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile and aniline .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI string InChI=1S/C10H10ClN3O2/c1-3-16-10(15)6-4-7(11)12-9-8(6)5(2)13-14-9/h4H,3H2,1-2H3,(H,12,13,14) . This compound has a molecular weight of 239.66 g/mol .
Physical And Chemical Properties Analysis
This compound has several computed properties, including a XLogP3-AA of 2.4, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 4, a rotatable bond count of 3, an exact mass of 239.0461543 g/mol, a monoisotopic mass of 239.0461543 g/mol, a topological polar surface area of 67.9 Ų, a heavy atom count of 16, and a complexity of 277 .
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
A number of studies have reported on the synthesis and chemical properties of ethyl 6-chloro-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate derivatives. The compound serves as a key intermediate in the synthesis of a wide range of heterocyclic compounds. For instance, Ghaedi et al. (2015) and Ghaedi et al. (2016) described an efficient synthesis of novel ethyl-1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate products through the condensation of pyrazole-5-amine derivatives and activated carbonyl groups, showcasing the compound's utility in preparing new N-fused heterocycle products with good to excellent yields (Ghaedi et al., 2015) (Ghaedi et al., 2016).
Maqbool et al. (2013) focused on the synthesis of some ethyl 3-methyl-1-phenyl-6-aryl-1H-pyrazolo[3,4-b]pyridine-4-carboxylates by reacting 5-amino-3-methyl-1-phenyl-1H-pyrazole with various aromatic aldehydes and ethyl pyruvate, further emphasizing the compound’s role in generating structurally diverse heterocyclic compounds (Maqbool et al., 2013).
Potential Biological Activities
Research into the biological activities of derivatives of this compound has shown promising results. Bernardino et al. (2007) synthesized new derivatives and evaluated their antiviral activity against Herpes simplex virus type 1 (HSV-1), Mayaro virus (MAY), and vesicular stomatitis virus (VSV), identifying compounds with significant inhibitory effects. This highlights the potential therapeutic applications of these compounds in antiviral therapy (Bernardino et al., 2007).
Additionally, the synthesis of ethyl 5-methyl-6-cyano-7-substituted-2-oxo-2H-pyrano[2,3-b]pyridine-3-carboxylate derivatives by Kumar and Mashelker (2006) aimed at exploring their antihypertensive activity, indicating the compound’s potential in developing cardiovascular drugs (Kumar & Mashelker, 2006).
Zukünftige Richtungen
The future directions for research on ethyl 6-chloro-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate and related compounds could involve further exploration of their synthesis methods, investigation of their chemical reactions, elucidation of their mechanisms of action, and assessment of their biological activities .
Wirkmechanismus
Target of Action
This compound belongs to the family of pyrazolopyridines, which have been extensively studied due to their close similarity with the purine bases adenine and guanine Therefore, it is plausible that this compound may interact with various biological targets, including enzymes, receptors, and other proteins
Biochemical Pathways
The biochemical pathways affected by ethyl 6-chloro-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate are currently unknown Given the structural similarity of this compound to purine bases, it may potentially interfere with purine metabolism or signaling pathways involving purine receptors
Biochemische Analyse
Biochemical Properties
Ethyl 6-chloro-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as kinases, which are crucial in cell signaling pathways . The interaction between this compound and these enzymes often involves binding to the active site, thereby preventing the enzyme from catalyzing its substrate. Additionally, this compound can form hydrogen bonds and hydrophobic interactions with proteins, influencing their structure and function .
Cellular Effects
This compound has been observed to affect various types of cells and cellular processes. It can modulate cell signaling pathways, leading to changes in gene expression and cellular metabolism . For instance, this compound has been found to inhibit the proliferation of cancer cells by interfering with the signaling pathways that promote cell growth and division . Furthermore, this compound can induce apoptosis in certain cell types, contributing to its potential as an anti-cancer agent .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with specific biomolecules at the molecular level. This compound can bind to the active sites of enzymes, leading to enzyme inhibition or activation . For example, it can inhibit kinases by occupying the ATP-binding pocket, thereby preventing phosphorylation events that are essential for signal transduction . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function . This compound has shown stability under various conditions, making it suitable for long-term studies . Its degradation products and their potential effects on cells need to be carefully monitored . Long-term exposure to this compound has been associated with sustained inhibition of cell proliferation and induction of apoptosis in certain cell types .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . At lower doses, this compound has been shown to effectively inhibit tumor growth without causing significant toxicity . At higher doses, toxic effects such as liver damage and hematological abnormalities have been observed . It is crucial to determine the optimal dosage that maximizes therapeutic benefits while minimizing adverse effects .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism . This compound undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes . The metabolites of this compound can have different biological activities and may contribute to its overall pharmacological effects . Additionally, this compound can affect metabolic flux and alter the levels of certain metabolites in cells .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported across cell membranes by efflux transporters, influencing its intracellular concentration and localization . Once inside the cell, this compound can bind to various proteins, affecting its distribution and accumulation in different cellular compartments .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function . This compound can be targeted to specific organelles or compartments within the cell through targeting signals or post-translational modifications . For instance, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression . Alternatively, it may accumulate in the cytoplasm, where it can interact with cytoplasmic proteins and enzymes .
Eigenschaften
IUPAC Name |
ethyl 6-chloro-3-methyl-2H-pyrazolo[3,4-b]pyridine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3O2/c1-3-16-10(15)6-4-7(11)12-9-8(6)5(2)13-14-9/h4H,3H2,1-2H3,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGQZVEXLCYVQHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NC2=NNC(=C12)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5'-Amino-1',2'-dihydrospiro[cyclopropane-1,3'-indole]-2'-one](/img/structure/B1382011.png)
![2-Bromo-7-chloro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B1382013.png)










